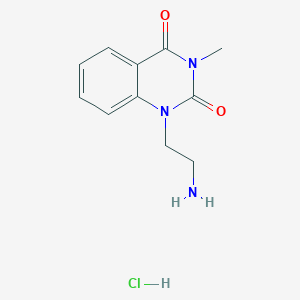

1-(2-aminoethyl)-3-methylquinazoline-2,4(1H,3H)-dione hydrochloride

Description

1-(2-Aminoethyl)-3-methylquinazoline-2,4(1H,3H)-dione hydrochloride (CAS: 1211568-40-9) is a quinazoline-derived compound with a molecular formula of C₁₁H₁₃N₃O₂·HCl and a molecular weight of 255.7 g/mol. Its structure features a quinazoline-2,4-dione core substituted with a 3-methyl group and a 1-(2-aminoethyl) side chain, which is protonated as a hydrochloride salt . The compound has been primarily used in laboratory research, though commercial availability is currently discontinued . Key properties include a purity ≥95% and a solubility profile typical of hydrochloride salts, suggesting enhanced aqueous compatibility compared to non-ionic analogs .

Properties

IUPAC Name |

1-(2-aminoethyl)-3-methylquinazoline-2,4-dione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2.ClH/c1-13-10(15)8-4-2-3-5-9(8)14(7-6-12)11(13)16;/h2-5H,6-7,12H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCJGNGIKZUAQIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=CC=CC=C2N(C1=O)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-aminoethyl)-3-methylquinazoline-2,4(1H,3H)-dione hydrochloride typically involves the following steps:

Formation of the Quinazoline Core: The quinazoline core can be synthesized through the condensation of anthranilic acid with formamide under acidic conditions.

Introduction of the Aminoethyl Group: The aminoethyl group is introduced via nucleophilic substitution reactions, where an appropriate halide precursor is reacted with ethylenediamine.

Methylation: Methylation of the quinazoline core is achieved using methylating agents such as methyl iodide or dimethyl sulfate.

Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the compound with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through crystallization and purification techniques.

Types of Reactions:

Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromic acid to introduce oxygen functionalities.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.

Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace leaving groups in the compound.

Condensation: Condensation reactions are used to form the quinazoline core, often involving the reaction of anthranilic acid with formamide.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromic acid, and hydrogen peroxide.

Reduction: Lithium aluminum hydride, hydrogen gas, and palladium on carbon.

Substitution: Ethylenediamine, methyl iodide, and hydrochloric acid.

Condensation: Formamide, anthranilic acid, and acidic catalysts.

Major Products Formed:

Oxidation products include quinazoline derivatives with additional oxygen functionalities.

Reduction products include reduced quinazoline derivatives.

Substitution products include various substituted quinazolines.

Condensation products include the quinazoline core structure.

Scientific Research Applications

1-(2-Aminoethyl)-3-methylquinazoline-2,4(1H,3H)-dione hydrochloride has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.

Biology: Investigated for its biological activities, including potential antimicrobial and anticancer properties.

Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and infections.

Industry: Utilized in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism by which 1-(2-aminoethyl)-3-methylquinazoline-2,4(1H,3H)-dione hydrochloride exerts its effects involves interactions with molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in cellular processes.

Pathways: It may modulate signaling pathways related to cell growth, apoptosis, and immune responses.

Comparison with Similar Compounds

6-Methylquinazoline-2,4(1H,3H)-dione (MBEU-1)

- Core Structure : Quinazoline-2,4-dione.

- Substituents : 6-methyl group.

- Key Properties : Demonstrates enhanced spin-orbit coupling (SOC) due to the ureide moiety, promoting triplet-state emission in photophysical studies. The methyl group at position 6 stabilizes intermolecular interactions, rigidifying the molecular conformation .

- Applications : Studied for luminescent materials.

8-Methylquinazoline-2,4(1H,3H)-dione (MBEU-2)

6-Chloroquinazoline-2,4(1H,3H)-dione (CBEU)

- Substituents : 6-chloro group.

- However, it reduces photoluminescence quantum yield compared to methyl-substituted analogs .

N1-Allyl-N3-(2-nitrobenzyl)quinazoline-2,4-dione (18e)

- Substituents : N1-allyl and N3-(2-nitrobenzyl).

- Key Properties: The nitro group introduces strong electron-withdrawing effects, altering redox properties. Melting point: 126–128°C; IR bands at 1708 cm⁻¹ (C=O) and 1526 cm⁻¹ (NO₂) confirm functional groups .

- Applications: Potential intermediate in pharmaceutical synthesis.

Pyrimidine-2,4-dione Derivatives

1-Butyl-5-iodopyrimidine-2,4(1H,3H)-dione (7a)

1-Cyclohexylmethyl-5-iodopyrimidine-2,4(1H,3H)-dione (7c)

- Substituents : N1-cyclohexylmethyl, C5-iodo.

- Key Properties : Broader-spectrum antibacterial activity compared to 7a, inhibiting N. mucosa and S. pyogenes. The bulky cyclohexyl group may improve membrane penetration .

Triazine and Benzodiazol Derivatives

6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione Hydrochloride

2-{1-[2-(Dimethylamino)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine Trihydrochloride

- Core Structure : Benzodiazole.

- Substituents: Dimethylaminoethyl and trihydrochloride groups.

Comparative Analysis Table

Key Findings and Implications

Structural Impact : The quinazoline core provides a larger aromatic system than pyrimidine or triazine analogs, enabling stronger π-π interactions and tunable photophysical properties .

Substituent Effects : Electron-donating groups (e.g., methyl) enhance luminescence, while electron-withdrawing groups (e.g., chloro, nitro) favor reactivity but reduce emission efficiency .

Biological Activity : Pyrimidine derivatives with halogen substituents (e.g., iodine) show superior antibacterial activity compared to quinazoline analogs, likely due to enhanced target binding .

Salt Forms : Hydrochloride salts (e.g., target compound) improve solubility but may limit thermal stability compared to neutral forms .

Biological Activity

1-(2-aminoethyl)-3-methylquinazoline-2,4(1H,3H)-dione hydrochloride is a compound belonging to the quinazoline family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The compound can be synthesized through various methods involving anthranilic acid derivatives and subsequent reactions such as N-alkylation and cyclization. One efficient synthesis route involves the reaction of anthranilic acid with potassium cyanate, followed by cyclization to form the quinazoline ring structure. The hydrochloride salt is typically formed by treating the base with hydrochloric acid, enhancing its solubility and stability in aqueous environments .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of quinazoline derivatives, including this compound. These compounds have been evaluated against various Gram-positive and Gram-negative bacterial strains using methods such as the Agar well diffusion technique.

Summary of Antimicrobial Activity

| Compound | Target Strains | Inhibition Zone (mm) | MIC (mg/mL) |

|---|---|---|---|

| 1-(2-aminoethyl)-3-methylquinazoline-2,4(1H,3H)-dione HCl | Staphylococcus aureus | 9 | 65 |

| Escherichia coli | 15 | 65 | |

| Candida albicans | 11 | 80 |

The above table summarizes findings where the compound exhibited moderate to significant activity against pathogenic strains. Notably, it showed comparable efficacy to standard antibiotics like ampicillin and vancomycin .

The biological activity of quinazoline derivatives is primarily attributed to their ability to inhibit key bacterial enzymes such as DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication and transcription. By inhibiting these targets, the compounds prevent bacterial growth and replication, making them potential candidates for developing new antimicrobial agents .

Case Studies

In a recent study published in Molecules, a series of quinazoline derivatives were synthesized and tested for their antibacterial properties. Among them, compounds with specific substitutions at the 1- and 3-positions of the quinazoline ring demonstrated enhanced activity against both Gram-positive and Gram-negative bacteria. The most effective derivatives were those that incorporated triazole moieties .

Another investigation focused on the structure-activity relationship (SAR) of these compounds, revealing that modifications at specific positions significantly influence their antimicrobial potency. For instance, compounds with hydrazone or oxadiazole substituents exhibited improved inhibition zones compared to their parent structures .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(2-aminoethyl)-3-methylquinazoline-2,4(1H,3H)-dione hydrochloride, and what starting materials are typically employed?

- Methodological Answer : The compound can be synthesized from anthranilic acid derivatives through a multi-step process involving alkylation and cyclization. Traditional methods use reagents like phosgene or chlorosulfonyl isocyanate for cyclization , but newer approaches employ CO₂ as a greener alternative to reduce toxicity . Key steps include:

- Alkylation : Introducing the 2-aminoethyl side chain via nucleophilic substitution.

- Cyclization : Forming the quinazoline-dione core using optimized solvent systems (e.g., dimethylformamide) and bases (e.g., potassium carbonate) .

- Purification : Recrystallization or column chromatography to achieve ≥95% purity .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the purity and structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirm substituent positions and hydrogen bonding patterns (e.g., NH signals at δ 8.5–11.5 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Quantifies purity and detects impurities using reverse-phase C18 columns with UV detection .

- Infrared Spectroscopy (IR) : Identifies carbonyl stretches (C=O at ~1700 cm⁻¹) and amine groups (N–H at ~3300 cm⁻¹) .

Q. What are the key considerations for maintaining compound stability during storage and handling in aqueous solutions?

- Methodological Answer :

- Storage : Store in airtight, light-protected containers at room temperature (RT) to prevent hydrolysis or oxidation .

- Solubility : Hydrochloride salt enhances water solubility, but prolonged exposure to moisture should be avoided. Use freshly prepared solutions in degassed solvents (e.g., methanol or phosphate-buffered saline) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield and selectivity in the synthesis of this quinazoline derivative?

- Methodological Answer :

- Design of Experiments (DOE) : Systematically vary parameters (temperature, solvent polarity, catalyst loading) to identify optimal conditions . For example, using CO₂ instead of phosgene improves atom economy and reduces waste .

- Kinetic Studies : Monitor reaction progress via thin-layer chromatography (TLC) to adjust reaction times and minimize side products .

Q. What strategies are recommended for resolving contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer efficacy) across different studies?

- Methodological Answer :

- Comparative Bioassays : Test the compound against standardized cell lines (e.g., HeLa for anticancer, Staphylococcus aureus for antimicrobial) under identical conditions .

- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., methyl vs. ethyl groups) on target binding using analogues .

- Mechanistic Profiling : Use enzyme inhibition assays (e.g., topoisomerase II for anticancer activity) to validate hypothesized modes of action .

Q. How can computational modeling be integrated with experimental data to predict structure-activity relationships for novel quinazoline-based analogues?

- Methodological Answer :

- Molecular Docking : Screen virtual libraries against target proteins (e.g., kinase domains) using software like MOE or AutoDock . Prioritize candidates with high binding affinity scores.

- Molecular Dynamics (MD) Simulations : Assess stability of ligand-receptor complexes in simulated physiological conditions (e.g., 100 ns simulations in explicit solvent) .

- QSAR Models : Train machine learning algorithms on experimental IC₅₀ data to predict bioactivity of untested derivatives .

Data Contradiction Analysis Example

Issue : Discrepancies in reported IC₅₀ values for kinase inhibition.

Resolution Strategy :

Validate assay protocols (e.g., ATP concentration, incubation time).

Cross-reference with structural analogs (e.g., 3-(4-ethylphenyl)-1-(3-nitrobenzyl)quinazoline-2,4-dione) to identify substituent-dependent trends .

Perform dose-response curves in triplicate to reduce variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.